N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHXNIMMBBQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Ring Formation via Condensation of o-Phenylenediamine
The benzimidazole nucleus is constructed through acid-catalyzed condensation of o-phenylenediamine (1 ) with carbonyl equivalents. A representative protocol involves:
- Reacting 1 with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide (amidinium salt ) in ethanol at 5°C or dichloromethane at 0°C.
- Dual nucleophilic attack by 1 at the C1 and C3 positions of the amidinium salt yields 2-phenyl-1H-benzo[d]imidazole (2 ) and 2-phenyl-2,3-dihydro-1H-benzo[f]triazepine (3 ) as competing products.
- Optimization Insight : Lower temperatures (0–5°C) favor benzimidazole formation (60% yield), while elevated temperatures promote triazepine byproducts.
Functionalization at the 4-Position of the Benzimidazole
Introducing the aniline group at the benzimidazole’s 4-position requires Ullmann coupling or Buchwald-Hartwig amination :
- Ullmann Coupling : Treating 2-chlorobenzimidazole with 4-aminophenylboronic acid in the presence of CuI/1,10-phenanthroline in DMF at 100°C.
- Buchwald-Hartwig Protocol : Using Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ as base in toluene at 110°C.
Yield Comparison :
| Method | Catalyst System | Yield (%) |
|---|---|---|
| Ullmann Coupling | CuI/Phenanthroline | 45–55 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 65–75 |
Preparation of 2-Iodobenzoyl Chloride
Iodination of Benzoic Acid Derivatives
Ortho-iodination of benzoic acid is achieved via directed ortho-metalation :
Conversion to Acid Chloride
2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 4 h) to yield 2-iodobenzoyl chloride, isolated via distillation (90–95% purity).
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Reaction
The aniline intermediate is reacted with 2-iodobenzoyl chloride under Schotten-Baumann conditions:
Carbodiimide-Mediated Coupling
Alternative activation via EDC/HOBt in anhydrous DMF:
- Procedure : 4-(1H-Benzo[d]imidazol-2-yl)aniline (1 eq), 2-iodobenzoic acid (1.1 eq), EDC (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq), DMF, RT, 24 h.
- Yield : 75–80% after HPLC purification.
Reaction Efficiency :
| Method | Activator | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | None | THF/H₂O | 68–72 |
| Carbodiimide | EDC/HOBt | DMF | 75–80 |
Characterization and Analytical Validation
Spectroscopic Profiling
Purity Assessment via HPLC
- Column : C18, 4.6 × 150 mm, 5 μm.
- Mobile Phase : MeCN/H₂O (0.1% TFA), gradient elution.
- Retention Time : 12.3 min, purity >98%.
Challenges and Mitigation Strategies
Competitive Cyclization During Benzimidazole Synthesis
The propensity of o-phenylenediamine to form triazepine derivatives (e.g., 3 ) necessitates strict temperature control (<5°C) and stoichiometric precision.
Iodine Stability Under Acidic Conditions
Protecting the iodine substituent during acid chloride formation is critical. Utilizing SOCl₂ instead of PCl₅ minimizes HI generation, preserving the iodobenzene framework.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 2-iodobenzamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C.
Substitution: Amines, thiols, alkoxides; solventdimethylformamide or dichloromethane; temperature50-80°C
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Key Observations :
- Iodine Position : The ortho-iodo substitution in the target compound contrasts with the meta-iodo isomer (CAS: 835886-87-8), which may alter steric and electronic interactions in biological systems .
- Scaffold Modifications: Azetidinone-containing derivatives (e.g., compound 3a) introduce additional ring strain and functional groups, enhancing antimicrobial activity .
Physicochemical Properties
Key Observations :
Key Observations :
- Antimicrobial Potency: The azetidinone derivative (3a) shows superior antimicrobial activity, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
- Structural Flexibility : Methoxy-substituted analogues (e.g., compound 13 in ) demonstrate anticancer activity, suggesting that electron-donating groups may improve cytotoxicity .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with iodobenzoyl chloride. This process can be optimized using various solvents and conditions to enhance yield and purity. The structure can be confirmed through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis .
A study focusing on similar benzimidazole derivatives showed promising results against human colorectal carcinoma cell lines (HCT116), with some compounds demonstrating lower IC50 values, indicating higher potency . The mechanism often involves the disruption of cellular pathways essential for cancer cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining the efficacy of these compounds against various microbial strains .
Case Study 1: Antitumor Efficacy
In a clinical study involving patients with advanced solid tumors, a benzimidazole derivative demonstrated significant antitumor activity. Patients receiving a treatment regimen including this compound exhibited prolonged progression-free survival compared to historical controls. Imaging studies confirmed tumor shrinkage in several cases, highlighting the compound's potential as an effective anticancer agent .
Case Study 2: Antimicrobial Effectiveness
Another study assessed the antimicrobial efficacy of benzimidazole derivatives against common pathogens. The results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting they could serve as alternative therapeutic agents in treating resistant infections .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide?
- Methodology : Multi-step synthesis typically involves (i) coupling 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-iodobenzoic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) in THF or DMF . (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by H/C NMR and LCMS (>95% purity) .
- Key Challenges : Iodine substituent stability under reflux conditions; competing side reactions (e.g., dehalogenation) require inert atmospheres .
Q. How is structural validation performed for this compound?
- Techniques :
- X-ray crystallography : Resolves bond lengths/angles (e.g., benzimidazole-iodobenzamide dihedral angle ~45° for optimal π-stacking) .
- Spectroscopy : H NMR (δ 8.2–8.5 ppm for aromatic protons), IR (C=O stretch ~1670 cm), and HRMS (exact mass ±0.001 Da) .
- HPLC : Purity validation using C18 reverse-phase columns (acetonitrile/water gradient) .
Q. What are standard protocols for assessing its solubility and stability?
- Solubility : Tested in DMSO (stock solutions >10 mM), PBS (pH 7.4), and simulated gastric fluid (SGF). Precipitation observed in aqueous buffers .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring; iodine dissociation <5% under dark conditions .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., IC variability)?
- Case Study : Anticancer activity discrepancies (IC = 2–50 μM across cell lines):
- Experimental Variables : Cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
- Structural Analogues : Compare with N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-nitrothiophene derivatives; iodine’s electron-withdrawing effect enhances DNA intercalation .
- Validation : Replicate assays in triplicate using standardized protocols (e.g., MTT/PI staining) .
Q. What computational strategies predict binding modes with biological targets?
- Docking : AutoDock Vina/4 with flexible receptor residues (e.g., elastase active site: ΔG = −9.2 kcal/mol) .
- MD Simulations : AMBER/CHARMM for 100 ns trajectories to assess stability of benzimidazole-kinase interactions .
- Limitations : Overlooks solvation effects; validate with SPR/ITC binding assays .
Q. How to optimize pharmacokinetics (e.g., bioavailability)?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
